4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
This compound features a benzo[d][1,3]dioxole moiety linked via a carboxamido-methyl group to a piperidine ring substituted with an N,N-dimethylcarboxamide. Its structural design balances solubility and membrane permeability, making it a candidate for central nervous system (CNS) targeting or enzyme inhibition .
Properties
IUPAC Name |
4-[(1,3-benzodioxole-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-19(2)17(22)20-7-5-12(6-8-20)10-18-16(21)13-3-4-14-15(9-13)24-11-23-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBJGOACJHSTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N,N-dimethylpiperidine-1-carboxamide in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound’s N,N-dimethylcarboxamide distinguishes it from analogs with bulkier aryl groups (e.g., 1a’s naphthyl group) or polar modifications (e.g., 2’s phosphoric acid salt).
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s dimethylcarboxamide provides a balance between lipophilicity (logP ~2.5) and solubility, contrasting with 1a’s poor solubility (logP ~4.2) and 2’s high aqueous solubility .
- Compared to the hydrochloride salt in , the target’s neutral form may improve blood-brain barrier penetration.
Enzyme Inhibition and Receptor Binding
- Compound 1a : Exhibits potent enzyme inhibition (IC50 < 100 nM in unspecified assays), attributed to the naphthyl group’s hydrophobic interactions .
- Compound 5d : Binds selectively to D2/D3 receptors (Ki < 50 nM), leveraging the phenylpiperazine motif for receptor anchoring .
- Target Compound: No direct activity data are available, but its dimethylated piperidine may reduce off-target effects compared to aryl-substituted analogs.
Metabolic Stability
- N-Demethylation Resistance : The target’s N,N-dimethylcarboxamide likely resists hepatic N-demethylation, a major pathway for compounds like DIC (), which loses activity via demethylation .
- Contrast with Unsubstituted Analogs : The hydrochloride salt in lacks methyl groups, making it prone to faster metabolic degradation .
Biological Activity
The compound 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a derivative of benzodioxole, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 344.41 g/mol
IUPAC Name: this compound
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, research demonstrated that certain benzodioxole compounds exhibit significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. The compound IIc , a related derivative, showed an IC50 value of 0.68 µM against α-amylase, indicating strong inhibitory activity . This suggests that the compound may help regulate blood sugar levels by preventing the breakdown of complex carbohydrates.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of benzodioxole derivatives have been evaluated against various cancer cell lines. In one study, compounds derived from the benzodioxole structure were tested against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. The results indicated that several derivatives exhibited significant cytotoxicity, with IC50 values ranging from 26 to 65 µM . This underscores the potential of these compounds in cancer therapy.
The mechanisms underlying the biological activities of benzodioxole derivatives are multifaceted. The inhibition of α-amylase not only aids in glycemic control but may also influence insulin signaling pathways, which are implicated in cancer progression . Furthermore, the structural features of these compounds allow them to interact with various biological targets, enhancing their therapeutic efficacy.
Study 1: Antidiabetic Effects in Vivo
In vivo studies using streptozotocin-induced diabetic mice demonstrated that administration of compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This finding supports the potential use of benzodioxole derivatives as therapeutic agents for diabetes management.
Study 2: Cytotoxicity Profiling
A detailed cytotoxicity profiling was conducted on several benzodioxole derivatives against multiple cancer cell lines. The study revealed that compounds with specific substitutions on the benzodioxole core exhibited enhanced anticancer activity compared to others, suggesting that structural modifications can optimize their effectiveness .
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Target/Effect |
|---|---|---|---|
| α-Amylase Inhibition | IIc | 0.68 | Antidiabetic |
| Cytotoxicity | HeLa | 26 | Cervical Cancer |
| Cytotoxicity | Caco-2 | 45 | Colorectal Cancer |
| Cytotoxicity | Hep3B | 65 | Liver Cancer |
Q & A
Q. What are the established synthetic routes for 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving coupling of benzo[d][1,3]dioxole derivatives with piperidine cores. A typical approach includes:
- Amide bond formation : Reacting benzo[d][1,3]dioxole-5-carboxylic acid with a piperidine derivative using coupling agents like HATU or EDCI .
- Purification : Chromatography (e.g., silica gel or HPLC) ensures ≥95% purity, monitored by TLC and NMR spectroscopy .
- Intermediate validation : Key intermediates (e.g., piperidine-carboxamide precursors) are analyzed via / NMR and mass spectrometry to confirm structural integrity .
Q. How is the compound’s molecular structure validated, and what techniques resolve stereochemical uncertainties?
- X-ray crystallography : Determines absolute configuration and bond angles, critical for understanding spatial interactions with biological targets .
- 2D NMR (COSY, NOESY) : Resolves proton-proton correlations and confirms substituent orientation on the piperidine ring .
- Computational modeling : DFT calculations predict electronic properties and validate experimental NMR shifts .
Advanced Research Questions
Q. What strategies are used to identify and validate biological targets for this compound?
- Binding assays : Radioligand displacement studies (e.g., using -labeled ligands) quantify affinity for receptors like dopamine or serotonin subtypes .
- Enzyme inhibition screens : IC values are measured via fluorometric assays for kinases or proteases, with dose-response curves to assess potency .
- Molecular docking : Computational models (AutoDock Vina, Schrödinger) predict binding modes to targets such as carbonic anhydrase isoforms .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, assay conditions) to isolate variables like solvent effects or pH .
- Dose recalibration : Re-evaluate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
- Structural analogs : Test derivatives to determine if activity discrepancies arise from off-target interactions or metabolic instability .
Q. What computational methods optimize reaction pathways for large-scale synthesis in academic settings?
Q. How is the compound’s chemical stability assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic buffers, UV light, or elevated temperatures, monitoring degradation via LC-MS .
- Plasma stability assays : Incubate with human/animal plasma and quantify parent compound loss over time using UPLC .
- Solid-state analysis : TGA and DSC assess thermal stability and polymorph transitions during storage .
Q. What methodologies guide structure-activity relationship (SAR) studies for derivative design?
- Fragment replacement : Substitute the benzo[d][1,3]dioxole moiety with bioisosteres (e.g., indole or benzothiophene) to modulate lipophilicity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) using MOE or Phase software .
- ADMET profiling : Use in silico tools (ADMET Predictor) to prioritize derivatives with improved permeability and reduced CYP inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
